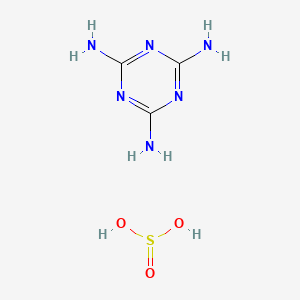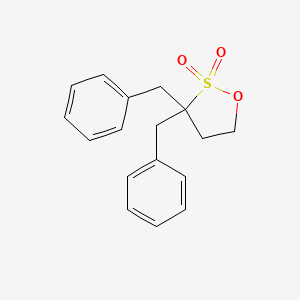![molecular formula C21H22N6O2 B14255632 1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- CAS No. 478555-24-7](/img/structure/B14255632.png)
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- is a complex organic compound characterized by the presence of two 1,2,3-triazole rings attached to a 1,3-propanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the coupling of azides with alkynes to form 1,2,3-triazoles. The starting materials for this synthesis include 1,3-diazido-2-propanol and phenylacetylene, which undergo the CuAAC reaction in the presence of a copper(I) catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 1,3-propanediol backbone can be oxidized to form carbonyl compounds.
Reduction: The triazole rings can participate in reduction reactions under specific conditions.
Substitution: The phenyl groups attached to the triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- involves its interaction with specific molecular targets and pathways. The triazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound’s ability to inhibit enzymes or disrupt cellular processes is a key aspect of its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-propanediol: A simpler analog with similar structural features but lacking the triazole rings.
Fluconazole: A well-known antifungal agent containing triazole rings, used for comparison in terms of bioactivity.
Uniqueness
1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]- is unique due to the presence of two triazole rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
478555-24-7 |
|---|---|
Molekularformel |
C21H22N6O2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2,2-bis[(4-phenyltriazol-1-yl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C21H22N6O2/c28-15-21(16-29,13-26-11-19(22-24-26)17-7-3-1-4-8-17)14-27-12-20(23-25-27)18-9-5-2-6-10-18/h1-12,28-29H,13-16H2 |
InChI-Schlüssel |
IYEKMSOVPOQZCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC(CN3C=C(N=N3)C4=CC=CC=C4)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)

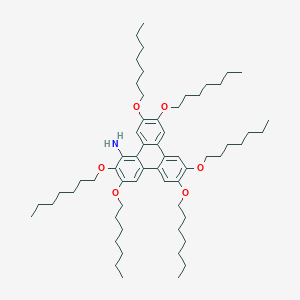
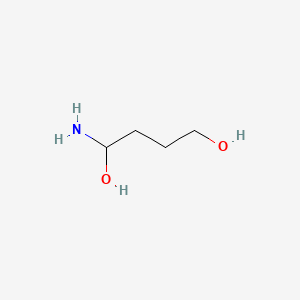
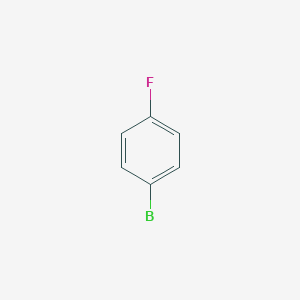
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
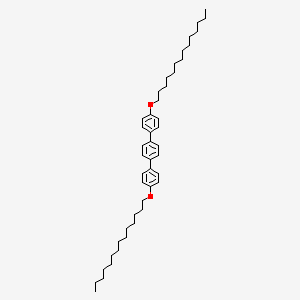
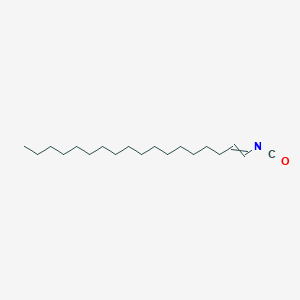
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)

